Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
Description
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid (CAS: 1158451-21-8) is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 3-phenylpropylthio group at position 5 and an oxo-acetic acid moiety at position 2. Its molecular formula is C₁₃H₁₃N₃O₃S₂ (FW: 323.4) .
Properties
IUPAC Name |
2-oxo-2-[[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-10(11(18)19)14-12-15-16-13(21-12)20-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,18,19)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLGHAKVVXXAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NN=C(S2)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid, a compound featuring a thiadiazole moiety, has garnered attention for its potential biological activities. The thiadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₃S₂. The compound is characterized by a thiadiazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S₂ |
| CAS Number | 1158451-21-8 |
| Structural Features | Thiadiazole ring |
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole compounds showing activity against multiple bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(3-Phenylpropylthio)-1,3,4-thiadiazole | E. coli | 12.5 µg/mL |
| 5-(3-Phenylpropylthio)-1,3,4-thiadiazole | S. aureus | 6.25 µg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds derived from the thiadiazole structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.0 |
| This compound | HCT116 | 8.0 |
A study noted that certain derivatives exhibited IC50 values in the range of 0.74 to 10 µg/mL against human cancer cell lines .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It might modulate receptor activity on cell surfaces affecting signal transduction pathways.
- Gene Expression Alteration : The compound could influence gene expression related to tumor growth and survival.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of synthesized thiadiazoles were tested against resistant bacterial strains showing promising results in inhibiting growth .
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of various thiadiazole derivatives revealed significant inhibition rates against multiple cancer cell lines .
Scientific Research Applications
Chemistry
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.
Research indicates that this compound exhibits significant biological activities , particularly:
- Antimicrobial Properties: Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 62.5 μg/mL. Additionally, antifungal activity has been noted against strains like Candida albicans and Aspergillus niger, with inhibition percentages between 58% to 66% compared to standard agents .
- Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties, with ongoing research focusing on its mechanisms of action against different cancer cell lines .
Medicinal Chemistry
The compound is being explored for potential therapeutic applications, including:
- Drug Development: Its unique chemical structure positions it as a candidate for developing new pharmaceuticals targeting various diseases. The exploration of its efficacy in treating conditions such as infections and cancer is ongoing .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thiadiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Anticancer Research : Another research effort focused on evaluating the anticancer properties of related thiadiazole compounds. The results indicated promising activity against specific cancer cell lines, suggesting further investigation into their mechanisms could yield valuable insights for drug development .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural analogs and their differences:
| Compound Name | Substituent at Thiadiazole-5 Position | Substituent at Thiadiazole-2 Position | CAS Number | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|---|
| Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid | 3-Phenylpropylthio | Oxo-acetic acid | 1158451-21-8 | C₁₃H₁₃N₃O₃S₂ | Discontinued; research use |
| Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | Propyl | Oxo-acetic acid | 83244-83-1 | C₇H₉N₃O₃S | Discontinued; similar backbone |
| (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid | Isopropyl | Oxo-acetic acid | 1158206-46-2 | C₇H₉N₃O₃S | Higher solubility in polar solvents |
| Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate | 4-Chlorophenoxymethyl | Ethyl ester of oxo-acetic acid | 600147-82-8 | C₁₄H₁₂ClN₃O₄S | Enhanced lipophilicity |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | Benzylthio | Phenoxy-acetamide | Not provided | C₂₀H₂₁N₃O₂S₂ | Analgesic/antipyretic activity |
Pharmacological Potential
Physicochemical Properties
- 5h (benzylthio analog): 133–135°C . 5f (methylthio analog): 158–160°C .
- Solubility : Isopropyl-substituted analog (1158206-46-2) shows higher aqueous solubility due to reduced steric hindrance .
Critical Notes
Commercial Accessibility : The target compound and its propyl analog (83244-83-1) are discontinued, limiting experimental use .
Structural Optimization : Substituting 3-phenylpropylthio with smaller groups (e.g., methylthio or isopropyl) improves synthetic yields and solubility .
Pharmacological Gaps: Limited data exist on the target compound’s bioactivity, necessitating further studies to compare efficacy with analogs like 5h or CDK5 inhibitors .
Q & A
Q. What are the established synthetic routes for Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid, and what reaction conditions are critical for yield optimization?
A common method involves refluxing precursors like substituted thiosemicarbazides with acylating agents (e.g., POCl₃) under acidic conditions. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by heating 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to 8–9 for precipitation . Key parameters include stoichiometric ratios of reagents, reflux duration, and crystallization solvents (e.g., DMSO/water mixtures for recrystallization).
Q. How is the compound characterized, and what analytical techniques are essential for confirming its purity and structure?
Routine characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and thiadiazole ring formation.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% threshold for biological assays) .
- Elemental analysis to validate empirical formulas.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screens focus on kinase inhibition (e.g., CDK5/p25) using ATP non-competitive binding assays, as structurally related thienoquinolones and thiadiazoles show activity in such models . Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (MTT assays in cell lines) are standard.
Advanced Research Questions
Q. How can synthetic methods be optimized for scalability and regioselectivity, particularly in introducing the 3-phenylpropylthio moiety?
Microwave-assisted synthesis (e.g., 80–120°C, 20–40 minutes) improves reaction efficiency for analogous triazole-thioacetates, reducing side products . Regioselectivity is controlled by protecting group strategies (e.g., tert-butyl esters for carboxylic acid intermediates) and catalysts like DMAP for thioether bond formation .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:
Q. What computational approaches are suitable for elucidating its mechanism of action and target binding?
- Molecular docking (AutoDock Vina) using CDK5/p25 crystal structures (PDB: 1UNL) to predict binding modes.
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR models to correlate substituent effects (e.g., thiadiazole ring modifications) with activity .
Q. How can structural analogs be designed to enhance solubility without compromising activity?
Derivatization strategies include:
Q. What are the key challenges in stability profiling, and how can degradation pathways be mapped?
Accelerated stability studies (40°C/75% RH for 4 weeks) in PBS and simulated gastric fluid identify hydrolytic degradation at the thioether or oxoacetate linkages. LC-MS/MS analyses detect major degradation products, such as free thiols or acetic acid derivatives .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
